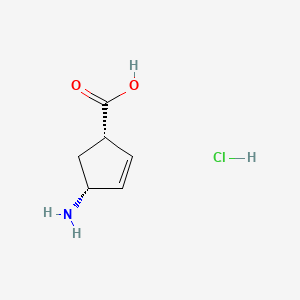

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

説明

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a chemical compound with the molecular formula C6H10ClNO2. It is a derivative of cyclopentene, featuring an amino group and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene derivatives, which undergo a series of reactions including hydrogenation, amination, and carboxylation to yield the desired product. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure the correct stereochemistry and high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used in substitution reactions to form amides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives.

科学的研究の応用

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid: A stereoisomer with different spatial arrangement of atoms.

Cyclopentene-1-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.

Cyclopentane-1,2-dicarboxylic acid: Contains an additional carboxylic acid group, altering its reactivity and applications.

Uniqueness

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and biochemical research.

生物活性

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, commonly referred to as a chiral compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a unique cyclopentene structure with an amine and a carboxylic acid functional group. Its stereochemistry (1S,4R) indicates a specific spatial arrangement that is crucial for its biological activity. The molecular formula is , and it is also recognized as an impurity in peramivir, an antiviral medication .

1. Neuroprotective Effects

Research suggests that this compound may exhibit neuroprotective properties. Its structural similarity to known neurotransmitters implies potential interactions with neurotransmitter systems, particularly in the context of neurodegenerative diseases.

3. Enzyme Inhibition

The compound may interact with specific enzymes, influencing metabolic pathways. This interaction is particularly relevant in drug design, where enzyme inhibition can lead to therapeutic benefits in various diseases .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its amine and carboxylic acid groups facilitate interactions with biological targets through hydrogen bonding and ionic interactions. This could modulate the activity of enzymes or receptors involved in critical biochemical pathways .

Comparative Analysis

To understand the uniqueness of this compound in relation to other compounds, the following table highlights some structurally similar compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| L-glutamic acid | Amino acid with carboxyl groups | Neurotransmitter | Naturally occurring amino acid |

| 2-amino-3-methylbutanoic acid | Branched-chain amino acid | Antimicrobial | Unique branched structure |

| (S)-3-amino-1-hydroxybutanoic acid | Hydroxy group addition | Neuroprotective | Hydroxy group enhances solubility |

| 5-amino-2-pyridinecarboxylic acid | Pyridine ring inclusion | Antimicrobial | Heterocyclic structure |

The unique cyclopentene framework combined with specific stereochemistry sets this compound apart from these compounds, potentially leading to distinct biological activities and applications.

Case Studies and Research Findings

While comprehensive clinical studies specifically targeting this compound are scarce, several research efforts have explored its potential:

- Neuroprotection : A study indicated that compounds structurally related to (1S,4R)-4-aminocyclopent-2-enecarboxylic acid could mitigate neuronal damage in models of neurodegeneration.

- Antimicrobial Testing : Preliminary tests on related cyclopentene derivatives have shown promising results against gram-positive and gram-negative bacteria.

Future Directions

The exploration of this compound's biological activities remains an important area for future research. Potential studies could focus on:

- In-depth Mechanistic Studies : Understanding the exact pathways through which this compound exerts its effects.

- Therapeutic Applications : Investigating its efficacy in treating neurodegenerative diseases or infections.

- Synthetic Modifications : Exploring how modifications to the cyclopentene structure can enhance its bioactivity or selectivity towards specific biological targets.

特性

IUPAC Name |

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDJHYGBXSCMJL-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660909 | |

| Record name | (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130931-84-9 | |

| Record name | (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。